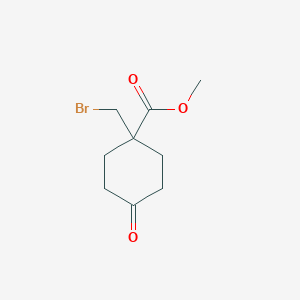

Methyl 1-(bromomethyl)-4-oxocyclohexane-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with a cyclohexane derivative. The bromomethyl group could potentially be introduced through a free radical bromination reaction . The ketone group might be introduced through controlled oxidation. The methyl ester group could be formed through an esterification reaction .Molecular Structure Analysis

The cyclohexane ring in the molecule can exist in a chair conformation, which is the most stable form. The bromomethyl, methyl ester, and ketone groups will be in axial or equatorial positions depending on the stability .Chemical Reactions Analysis

The bromomethyl group is a good leaving group, so it could undergo nucleophilic substitution or elimination reactions. The ketone group can undergo reactions typical of carbonyl compounds, such as nucleophilic addition. The ester group can participate in hydrolysis, reduction, and transesterification reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar ketone and ester groups would likely make it polar and potentially capable of participating in hydrogen bonding. The bromine atom might make the compound relatively heavy and possibly increase its boiling and melting points .科学的研究の応用

- Synthesis and Characterization : Methyl 1-(bromomethyl)-4-oxocyclohexane-1-carboxylate can serve as a bifunctional initiator in reversible addition-fragmentation chain transfer (RAFT) polymerization. Researchers have used it to synthesize block copolymers, such as poly(styrene-b-methyl methacrylate) . These copolymers find applications in materials science, drug delivery, and surface modification.

- Allylation of Ketones : Methyl 1-(bromomethyl)-4-oxocyclohexane-1-carboxylate can be employed for allylation reactions with structurally diverse ketones. Researchers have explored its use as an allylating agent, studying optimal conditions and substrate reactivity . Allylated products have applications in organic synthesis and pharmaceuticals.

Polymer Chemistry and Block Copolymers

Allylation Reactions

作用機序

The mechanism of action of this compound would depend on its application. For instance, if used as a pharmaceutical, it would interact with biological targets in the body. If used as a reagent in a chemical reaction, its mechanism of action would depend on the specific reaction conditions and other reactants .

Safety and Hazards

将来の方向性

The future directions for research on this compound would depend on its potential applications. If it shows promise as a pharmaceutical, further studies could explore its efficacy and safety in more detail. If it’s a useful reagent in synthetic chemistry, research could focus on developing new reactions or improving existing ones .

特性

IUPAC Name |

methyl 1-(bromomethyl)-4-oxocyclohexane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrO3/c1-13-8(12)9(6-10)4-2-7(11)3-5-9/h2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSJXKLLJQFFZNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCC(=O)CC1)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-(bromomethyl)-4-oxocyclohexane-1-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-5-[[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2470587.png)

![N-Cyclopropyl-3-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2470589.png)

![2-Chloro-N-[1-(4-phenylphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B2470590.png)

![tert-Butyl N-[(tert-butoxy)carbonyl]-N-(6-methylpyridin-2-yl)carbamate](/img/structure/B2470593.png)

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide](/img/structure/B2470596.png)

![N-ethyl-1-(3-nitrophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2470601.png)

![2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2470603.png)

![N-(3,4-dimethylbenzyl)-7-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2470605.png)

![[1-(1,1-Difluoroethyl)cyclopropyl]methanol](/img/structure/B2470606.png)